Ciclopirox

概述

描述

环吡酮是一种合成的抗真菌剂,主要用于局部皮肤治疗浅表真菌病。 它对花斑癣特别有效,通常以环吡酮醇胺的形式使用,环吡酮醇胺是环吡酮的醇胺盐 . 该化合物具有广谱抗真菌活性,也以其抗菌和抗炎特性而闻名 .

准备方法

合成路线和反应条件

环吡酮可以通过多种方法合成。 一种常见的方法涉及在受控条件下,将6-环己基-1-羟基-4-甲基吡啶-2(1H)-酮与适当的试剂反应 . 环吡酮醇胺的制备涉及环吡酮与乙醇胺的反应,导致醇胺盐的形成 .

工业生产方法

环吡酮醇胺的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括结晶、过滤和干燥等步骤,以获得最终产品 .

化学反应分析

反应类型

环吡酮会发生各种化学反应,包括:

常用试剂和条件

环吡酮反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂,被仔细控制以获得所需的产物 .

形成的主要产品

环吡酮反应形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物可以包括环吡酮的各种氧化、还原和取代衍生物 .

科学研究应用

Antifungal Applications

Onychomycosis Treatment

Ciclopirox is predominantly used in the treatment of onychomycosis, a fungal infection affecting the nails. The most common formulation is this compound nail lacquer (8%), which has been shown to be effective against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Clinical studies indicate that this compound nail lacquer can significantly reduce fungal load and improve nail appearance over extended treatment periods (up to 48 weeks) in patients with mild to moderate infections .

Mechanism of Action

The antifungal action of this compound is attributed to its ability to chelate trivalent cations (such as Fe³⁺ and Al³⁺), disrupting essential enzymatic processes in fungi. This leads to inhibition of cellular activities, including mitochondrial function and energy production . Additionally, this compound exhibits fungicidal activity against a range of fungal organisms, including yeasts and molds .

Antibacterial Properties

This compound also demonstrates antibacterial activity against various Gram-positive and Gram-negative bacteria. This broad-spectrum action makes it a candidate for treating skin infections where bacterial co-infections may occur alongside fungal infections. Its anti-inflammatory properties further enhance its therapeutic profile by reducing inflammation associated with infections .

Potential Antiviral Applications

Recent studies have explored the potential antiviral effects of this compound, particularly against viruses such as adenovirus and herpes simplex virus (HSV). In vitro experiments have shown that this compound can inhibit viral replication, suggesting a possible role in treating viral infections . However, further research is necessary to fully understand its efficacy and mechanisms in this context.

Drug Repositioning

This compound has been identified in drug repositioning efforts due to its broad-spectrum activity. It has been investigated for potential use beyond antifungal applications, including its effects on various cancers and inflammatory conditions . These studies highlight the importance of exploring existing compounds for new therapeutic uses, potentially leading to novel treatment options.

Case Study 1: Efficacy in Onychomycosis

A multicenter study evaluated the efficacy of this compound nail lacquer in treating onychomycosis. Patients applied the lacquer daily for 48 weeks, resulting in significant clinical improvement and mycological cure rates compared to vehicle controls. The study included over 400 participants across multiple sites, reinforcing the compound's effectiveness in real-world settings .

Case Study 2: Antiviral Activity

In a laboratory setting, this compound was tested against HSV-1 and adenovirus using plaque reduction assays. The results indicated that this compound could reduce viral load significantly compared to untreated controls, suggesting its potential as an adjunctive treatment in viral infections .

Summary Table: Key Applications of this compound

作用机制

环吡酮的作用机制多种多样,涉及多种途径。 环吡酮通过螯合三价阳离子(如铁和铝)来发挥其抗真菌作用,这些阳离子是各种真菌酶的必需辅因子 . 这种螯合作用会破坏这些酶的正常功能,导致真菌生长受到抑制 . 此外,环吡酮已被证明可以抑制某些过氧化氢酶和过氧化物酶,进一步增强其抗真菌活性 .

相似化合物的比较

环吡酮通常与其他抗真菌剂进行比较,例如特比萘芬和阿莫罗芬。虽然所有这些化合物都用于治疗真菌感染,但环吡酮具有一些独特的特性:

特比萘芬: 特比萘芬是另一种常用的抗真菌剂,用于治疗甲癣和其他真菌感染。

阿莫罗芬: 阿莫罗芬是一种抗真菌剂,通常用于指甲油中治疗甲癣。 另一方面,环吡酮具有更广谱的活性,并且还具有抗菌和抗炎特性.

生物活性

Ciclopirox is a synthetic antifungal agent that has garnered attention not only for its antifungal properties but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.

This compound exhibits a multifaceted mechanism of action that contributes to its biological activity:

- Antifungal Activity : this compound disrupts the synthesis of fungal cell walls and membranes, leading to cell death. It has been shown to inhibit the growth of a wide range of fungi, including dermatophytes and yeasts .

- Antitumor Effects : Recent studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in colorectal cancer (CRC). It modulates key proteins involved in cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs), ultimately leading to reduced tumor growth .

- Synergistic Effects : this compound may enhance the efficacy of other antimicrobial agents. For instance, it has been shown to potentiate the action of polymyxin B against gram-negative bacteria by altering lipopolysaccharide composition and metabolism .

Antifungal Applications

This compound is commonly used in dermatological formulations for treating superficial fungal infections. A comparative study demonstrated that this compound olamine was as effective as luliconazole in achieving complete cure rates for dermatophytosis, with no significant differences between the two treatments . The following table summarizes key clinical findings:

| Treatment Group | Complete Cure Rate (%) | Clinical Cure Rate (%) | Mycological Cure Rate (%) |

|---|---|---|---|

| This compound | 84.09 | 88.63 | 86.36 |

| Luliconazole | 83.72 | 88.37 | 86.04 |

Onychomycosis Treatment

In the treatment of onychomycosis (fungal nail infection), this compound nail lacquer (8% formulation) has shown promising results. A multicenter study indicated that this compound had a notable number needed to treat (NNT) of 21 for complete cure, demonstrating its effectiveness compared to other treatments like amorolfine .

Antitumor Activity

This compound's potential as an anticancer agent has been explored in various studies:

- Colorectal Cancer : In vivo studies revealed that this compound significantly inhibited CRC xenograft growth by inducing oxidative stress and disrupting mitochondrial respiration, which are critical for cancer cell survival .

- Mechanistic Insights : The compound's ability to reduce levels of cyclins A, D1, B1, and CDK4/6 suggests that it effectively halts the progression of the cell cycle in cancer cells .

Safety and Tolerability

This compound is generally well tolerated with a low incidence of adverse effects. In studies involving its use as a shampoo for seborrheic dermatitis, response rates were significantly higher compared to vehicle treatments, with good local tolerance reported in over 85% of subjects .

Case Studies and Research Findings

Several case studies have highlighted this compound's diverse applications:

- Seborrheic Dermatitis : In a randomized trial, this compound shampoo demonstrated higher efficacy in reducing symptoms compared to placebo, with relapse rates significantly lower among treated patients .

- Combination Therapies : Research indicates that this compound may enhance therapeutic outcomes when used alongside systemic antifungals such as itraconazole, particularly due to its different mechanisms of action .

属性

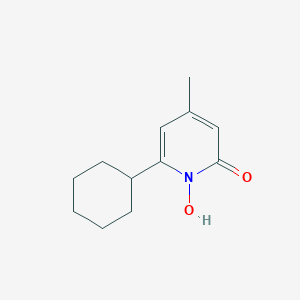

IUPAC Name |

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKYRAXSEDYPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048564 | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.41e+00 g/L | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport. | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29342-05-0 | |

| Record name | Ciclopirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclopirox [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclopirox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ciclopirox?

A1: this compound is a synthetic antifungal agent that primarily acts by chelating trivalent metal cations, particularly iron (Fe3+). [, , ] This chelation inhibits iron-dependent enzymes crucial for various fungal cellular processes. [, ]

Q2: What are the downstream effects of this compound's iron chelation in fungi?

A2: this compound's iron chelation disrupts essential fungal metabolic processes, including: * Inhibition of metal-dependent enzymes: These enzymes are involved in detoxifying reactive oxygen species, ultimately increasing oxidative stress within the fungal cell. [, , ] * Disruption of mitochondrial electron transport: This affects energy production within the fungal cell. [, ] * Inhibition of intracellular transport: this compound alters cell membrane properties, hindering the transport of essential precursors. [] * Disruption of DNA repair mechanisms: this compound interferes with the cell's ability to repair damaged DNA. []

Q3: How does this compound affect bacterial growth?

A3: this compound displays antibacterial activity by affecting: * Galactose metabolism: It interferes with enzymes like UDP-galactose 4-epimerase (GalE) and galactose-1-phosphate uridylyltransferase (GalT), crucial for galactose salvage. [] * Lipopolysaccharide (LPS) biosynthesis: this compound alters the composition of LPS, an essential component of the bacterial outer membrane. [, ]

Q4: Does this compound affect bacterial virulence?

A4: Studies show that this compound can impact several virulence factors in Pseudomonas aeruginosa, including:

* **Hemolytic activity:** this compound inhibited hemolytic activity in 70% of the MDR P. aeruginosa clinical isolates tested. []* **Pyocyanin production:** this compound treatment reduced pyocyanin production in MDR P. aeruginosa clinical isolates. []* **Protease secretion:** this compound decreased protease secretion in 46% of the MDR P. aeruginosa clinical isolates tested. []* **Motility:** Both twitching and swarming motility were found to be lowered by this compound in MDR P. aeruginosa clinical isolates. []* **Biofilm formation:** this compound treatment decreased biofilm formation in MDR P. aeruginosa clinical isolates by 1.5 to 4.5-fold. []Q5: Have computational methods been used in this compound research?

A6: Yes, a fragment-based drug discovery (FBDD) approach, using the Auto Core Fragment in silico Screening (ACFIS) server, was employed to design novel this compound derivatives targeting the Hepatitis B virus (HBV) core protein. []

Q6: What were the findings of the FBDD study on this compound and HBV?

A7:* Identification of potent derivatives: The study identified 24 this compound derivatives with a higher binding affinity to the HBV core protein compared to the parent compound. []* QSAR model development: A quantitative structure-activity relationship (QSAR) model, with a predictive power of 88.99%, was developed based on four descriptors (ATS1p, nCs, Hy, F08[C-C]). []

Q7: How do structural modifications of this compound influence its activity?

A8: The FBDD study on this compound derivatives for HBV inhibition revealed that modifications to the parent structure can significantly influence binding affinity to the target protein. The QSAR model suggests that specific structural features contribute to the enhanced activity of the derivatives. []

Q8: What is the main metabolic pathway of this compound, and why is it significant?

A9: Glucuronidation is the primary metabolic pathway of this compound, making it distinct from many other antifungal agents that are metabolized by the cytochrome P450 system. This difference minimizes the risk of drug interactions with medications metabolized via the cytochrome P450 pathway. []

Q9: What formulations of this compound are available, and how do they influence its delivery?

A10: this compound is available in various formulations, including:* Cream: this compound olamine 1% cream effectively penetrates the skin and mucosae, making it suitable for treating dermatophytosis, pityriasis versicolor, seborrheic dermatitis, and cutaneous candidiasis. []* Lotion: this compound olamine 1% lotion demonstrates bioequivalence to the cream formulation and provides an alternative for patients who prefer a lotion's cosmetic elegance. []* Shampoo: this compound 1% shampoo effectively treats seborrheic dermatitis of the scalp. [, ]* Nail lacquer: this compound 8% nail lacquer is specifically designed for treating onychomycosis. [, , , , , , , , ]* Nanoemulsions: Research indicates that formulating this compound as a nanoemulsion can enhance its antifungal activity and transdermal penetration compared to traditional solutions. [, ]

Q10: Have there been efforts to improve this compound nail lacquer formulation?

A11: Yes, researchers have explored incorporating lipid diffusion enhancers into this compound nail lacquer. [] These enhancers were shown to significantly increase this compound delivery to the deeper layers of the nail plate and nail bed in in vitro studies. []

Q11: What is P-3051, and how does it differ from the conventional this compound nail lacquer?

A12: P-3051 is an innovative 8% this compound nail lacquer formulation that utilizes hydroxypropyl chitosan (HPCH) as the film-forming agent instead of the standard lacquer base. [] In vitro and in vivo studies have shown that P-3051 achieves superior nail penetration and exhibits greater inhibitory effects on various fungal strains compared to the conventional this compound nail lacquer. []

Q12: What is the extent of this compound's percutaneous absorption after topical application?

A13: Studies on healthy human subjects revealed that percutaneous absorption of this compound, following topical application of a 1% cream formulation, is relatively low, accounting for approximately 1.3% of the applied dose. []

Q13: How is this compound distributed in the skin following topical application?

A14: Penetration studies on cadaverous skin indicate that the stratum corneum (the outermost layer of the skin) acts as a reservoir, retaining the highest concentration of this compound. Notably, this compound levels in the dermis (deeper skin layer) remained above the minimum inhibitory concentration (MIC) throughout the study period. []

Q14: How is this compound excreted from the body?

A15: Following topical application, this compound is mainly excreted unchanged in the urine with a biological half-life of 1.7 hours. [] This renal excretion route is consistent across different species, including dogs and humans. []

Q15: How does this compound interact with serum proteins?

A16: In humans, this compound demonstrates a high binding affinity to serum proteins, with approximately 96 ± 2% bound within a concentration range of 0.01–11.0 μg/mL. []

Q16: What is the extent of this compound's placental transfer?

A17: Studies in rats show that placental transfer of this compound is low. Despite significant absorption by the mother, radioactivity levels measured in fetal tissues remained consistently lower than those in maternal blood. []

Q17: What is the efficacy of this compound olamine 1% cream in treating superficial dermatophytosis?

A18: A study conducted at Dhaka Medical College Hospital demonstrated the efficacy and safety of this compound olamine 1% cream in treating dermatophytosis. [] The results showed significant improvements in clinical assessment scores and high mycological eradication rates in patients with tinea corporis and tinea cruris. []

Q18: How does this compound compare to other antifungal agents in treating tinea versicolor?

A19: Randomized, double-blind studies comparing this compound olamine 1% cream with a placebo and 1% clotrimazole cream in treating tinea versicolor demonstrated that this compound olamine cream exhibited significantly better clinical and mycological cure rates compared to both the placebo and clotrimazole cream. []

Q19: Is this compound olamine 1% lotion as effective as the cream formulation for treating fungal infections?

A20: Yes, in vivo studies conducted on guinea pigs and human volunteers demonstrated that this compound olamine 1% lotion exhibits comparable therapeutic efficacy to the cream formulation in treating experimental trichophytosis. [] A multicenter, double-blind clinical trial further confirmed the lotion's effectiveness and safety in treating various forms of tinea pedis. []

Q20: How effective is this compound shampoo in treating seborrheic dermatitis of the scalp?

A21: A multicenter, randomized, double-blind, vehicle-controlled study demonstrated that this compound 1% shampoo effectively treats seborrheic dermatitis of the scalp. [] The study showed that applying the shampoo once or twice weekly for four weeks resulted in significantly higher response rates compared to the vehicle. [] Furthermore, continuing treatment once weekly or every two weeks effectively prevented relapses. []

Q21: How effective is this compound nail lacquer in treating onychomycosis?

A22: While this compound 8% nail lacquer is approved for onychomycosis treatment, clinical trial results have shown relatively low complete cure rates. [, , ] Factors like nail penetration challenges and patient adherence to the prolonged treatment regimen contribute to these modest outcomes. [, ]

Q22: Has this compound resistance been reported clinically?

A23: A significant advantage of this compound is the absence of reported clinical resistance despite its long history of use (over two decades). [] This can be attributed to its unique multi-level mechanism of action, targeting various cellular processes that make it difficult for fungi to develop resistance. []

Q23: What is the safety profile of topically applied this compound?

A24: this compound is generally well-tolerated when applied topically. [, , , ] The most frequently reported side effects are mild and transient, typically localized to the application site. These may include:* Erythema (redness) [, ]* Application site reactions []* Burning sensation [, ]* Pruritus (itching) [, ]

Q24: Is this compound ototoxic?

A25: A study on guinea pigs investigated the potential ototoxic effects of this compound solution applied directly to the middle ear. [] The results showed no significant changes in auditory brainstem response (ABR) thresholds, indicating that this compound did not cause hearing loss in this animal model. []

Q25: What strategies are being explored to improve the delivery of this compound to target tissues?

A26: The development of this compound nanoemulsions shows promise in enhancing transdermal delivery. [] Additionally, researchers are investigating lipid diffusion enhancers in nail lacquer formulations to improve drug penetration into the nail plate and nail bed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。